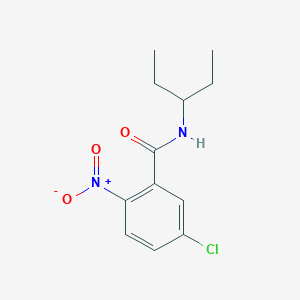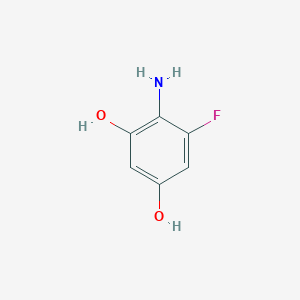
4-Amino-5-fluorobenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-fluorobenzene-1,3-diol is an aromatic compound with the molecular formula C6H6FNO2 It is a derivative of benzene, where the benzene ring is substituted with an amino group, a fluorine atom, and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluorobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of fluorobenzene, followed by reduction and subsequent hydroxylation. The process can be summarized as follows:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitrofluorobenzene.
Reduction: The nitro group in 4-nitrofluorobenzene is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding 4-amino-5-fluorobenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-fluorobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4-Amino-5-fluorobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-5-fluorobenzene-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The fluorine atom can enhance the compound’s binding affinity and specificity for its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-fluorophenol: Similar structure but lacks one hydroxyl group.
5-Fluoro-2-aminophenol: Similar structure but with different substitution pattern.
4-Amino-2,3-dihydroxybenzoic acid: Contains carboxyl group instead of fluorine.
Uniqueness
4-Amino-5-fluorobenzene-1,3-diol is unique due to the presence of both amino and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H6FNO2 |
|---|---|
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
4-amino-5-fluorobenzene-1,3-diol |
InChI |
InChI=1S/C6H6FNO2/c7-4-1-3(9)2-5(10)6(4)8/h1-2,9-10H,8H2 |
Clé InChI |
GLOJWYWAYUYKHF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



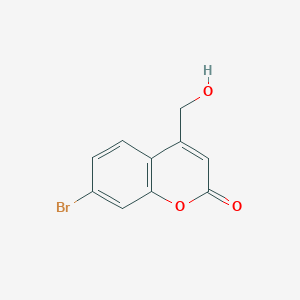
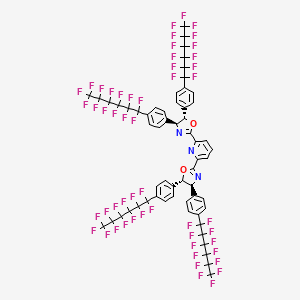
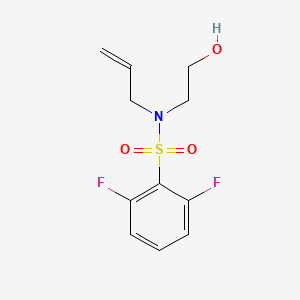
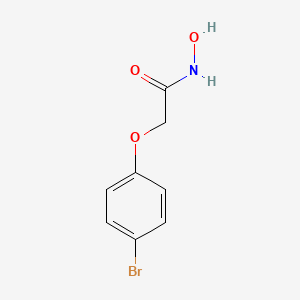
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
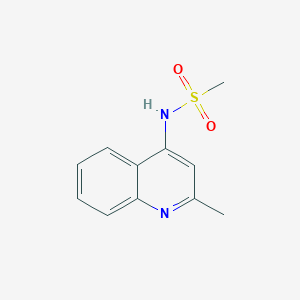
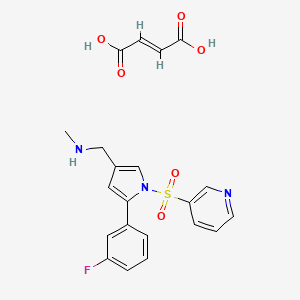
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
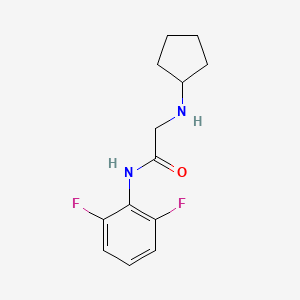
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)

